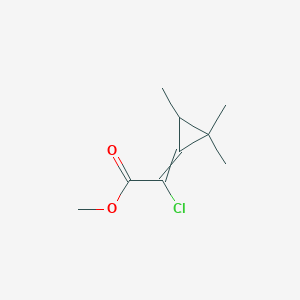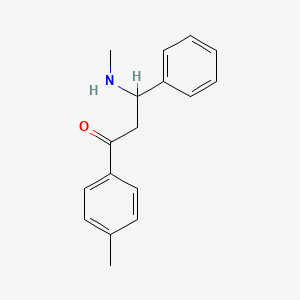
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure It is characterized by the presence of a methylamino group, a methylphenyl group, and a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylacetophenone with methylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylamino)-1-phenylpropan-1-one
- 3-(Methylamino)-1-(4-chlorophenyl)-3-phenylpropan-1-one
- 3-(Methylamino)-1-(4-methoxyphenyl)-3-phenylpropan-1-one
Uniqueness
3-(Methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to its specific substitution pattern and the presence of both methylamino and methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
88129-08-2 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-(methylamino)-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-15(11-9-13)17(19)12-16(18-2)14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3 |
Clé InChI |
KJRITXODPIPMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


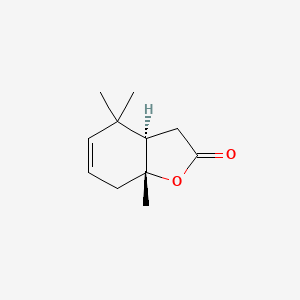
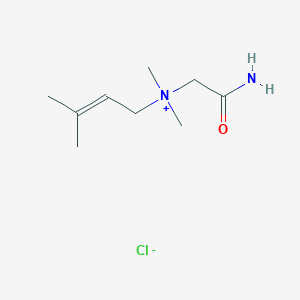
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
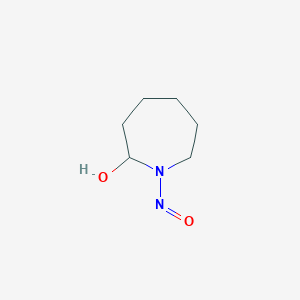
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)

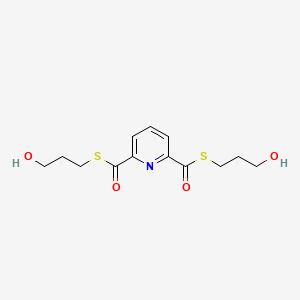
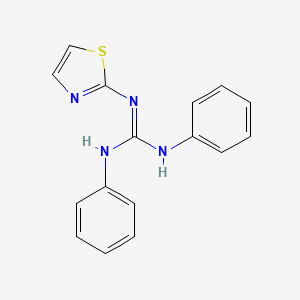
silane](/img/structure/B14398677.png)
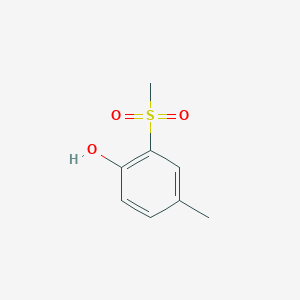


![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
